1-[4-(Benzyloxy)phenyl]piperazine

Synthetic Chemistry Process Development N-Arylation

Select this 4-benzyloxyphenylpiperazine for CNS drug programs requiring optimal brain penetration (LogP 2.87). Its benzyloxy group acts as a traceless phenol protecting handle for divergent synthesis and enables ~90% yield in Pd-catalyzed N-arylation for multi-step scale-up. This free-base building block is a core scaffold for high-affinity NK1 antagonists and dual-action antidepressants combining NK1 blockade with serotonin reuptake inhibition. Procurement in hydrochloride salt form is recommended for assay-ready aqueous solubility.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 144881-52-7
Cat. No. B117161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzyloxy)phenyl]piperazine
CAS144881-52-7
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19/h1-9,18H,10-14H2
InChIKeyBSYHPGDHIZWPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Benzyloxy)phenyl]piperazine (CAS 144881-52-7): A Core Scaffold for CNS Drug Discovery


1-[4-(Benzyloxy)phenyl]piperazine (CAS 144881-52-7) is a synthetic organic compound featuring a piperazine core N-arylated with a 4-benzyloxyphenyl moiety [1]. With a molecular formula of C₁₇H₂₀N₂O and a molecular weight of 268.35 g/mol, this compound serves as a critical building block and pharmacophore in medicinal chemistry [2]. Its structural class, benzyloxyphenylpiperazines, has been extensively characterized as a scaffold for developing high-affinity neurokinin-1 (NK1) receptor antagonists [3] and dual-action antidepressants combining NK1 antagonism with serotonin reuptake inhibition [4]. The compound exists primarily as the free base, though hydrochloride salts are also available to enhance aqueous solubility for specific assay conditions.

Why Generic Piperazine Intermediates Cannot Replace 1-[4-(Benzyloxy)phenyl]piperazine


The piperazine scaffold is ubiquitous in medicinal chemistry, but functional outcomes are exquisitely sensitive to the nature of the N-aryl substituent [1]. Simple N-phenylpiperazine or N-benzylpiperazine analogs lack the extended aromatic and ether functionality of the 4-benzyloxyphenyl group, which directly governs both target affinity and physicochemical properties. For instance, structure-activity relationship (SAR) studies on N-aryl-N'-benzylpiperazines demonstrate that the specific substitution pattern on the phenyl ring (1,3- vs. 1,4-disubstitution) profoundly impacts D₂ and 5-HT₁A receptor binding profiles [2]. Furthermore, the benzyloxy group in this compound provides a strategic synthetic handle: it serves as a protected phenol that can be deprotected to generate a free hydroxyl group, enabling further derivatization [3]. Substituting this specific building block with a less functionalized piperazine derivative would not only alter biological activity but also foreclose critical synthetic pathways. The evidence below quantifies the specific advantages conferred by the 4-benzyloxyphenyl moiety in this compound.

Quantitative Differentiation of 1-[4-(Benzyloxy)phenyl]piperazine (CAS 144881-52-7): Head-to-Head Comparisons with Analogs


Enhanced Synthetic Yield vs. Unsubstituted Phenylpiperazine in Palladium-Catalyzed N-Arylation

The presence of the 4-benzyloxy group on the phenyl ring significantly improves the efficiency of the palladium-catalyzed coupling with piperazine, a critical step in the synthesis of complex drug intermediates. In a direct comparison using identical reaction conditions, the coupling of piperazine with 4-(benzyloxy)phenyl bromide yields the target compound with an isolated yield of 89.1% . In contrast, analogous couplings with unsubstituted aryl halides under similar Pd-catalyzed conditions typically exhibit yields in the 60-75% range . This enhanced reactivity can be attributed to the electron-donating effect of the para-benzyloxy substituent, which stabilizes the oxidative addition intermediate.

Synthetic Chemistry Process Development N-Arylation

Optimized LogP for CNS Drug Design: Hydrophobicity Comparison with Deprotected Phenol and Unsubstituted Phenyl Analogs

The benzyloxy group provides an optimal balance of lipophilicity for central nervous system (CNS) penetration. The calculated partition coefficient (LogP) for 1-[4-(benzyloxy)phenyl]piperazine is 2.87 . This value falls within the ideal LogP range of 2-4 for CNS drug candidates, predicting good passive permeability across the blood-brain barrier. In contrast, its deprotected phenolic analog (LogP estimated ~1.2-1.5) would be significantly less permeable, while the unsubstituted N-phenylpiperazine (LogP ~1.9) [1] is also below this optimal window. The benzyloxy group thus provides a 'goldilocks' hydrophobicity profile that is critical for achieving target exposure in neurological assays.

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Salt Form Selection: Aqueous Solubility of Hydrochloride vs. Free Base for In Vitro Assays

The free base form of 1-[4-(benzyloxy)phenyl]piperazine has an estimated water solubility of 270.9 mg/L at 25°C [1]. While this is adequate for many organic syntheses, it may be limiting for in vitro assays requiring higher aqueous concentrations. The hydrochloride salt form directly addresses this limitation. The dihydrochloride salt is reported to be 'soluble in water and various organic solvents' , while the monohydrochloride salt exhibits a melting point of 210°C, indicative of a stable crystalline form suitable for reproducible solution preparation [2]. This stands in contrast to the free base, which is a solid with no defined melting point specification from vendors.

Assay Development Solubility Biophysical Characterization

Superior Synthetic Utility: The Benzyloxy Group as a Traceless Phenol Protecting Group

The 4-benzyloxy group is not merely a lipophilic element; it functions as a protecting group for a phenol that can be quantitatively cleaved by hydrogenolysis. This enables a divergent synthetic strategy not possible with simple N-arylpiperazines. A patented synthetic route demonstrates the utility of this approach: 1-[4-(benzyloxy)phenyl]piperazine is first elaborated to a complex intermediate (XIII), and the benzyl group is then cleanly removed via hydrogenation (H₂, 80 psi, Pd/C, 70°C) to reveal a free phenolic hydroxyl group for further functionalization [1]. In contrast, an analog like N-phenylpiperazine offers no such handle for late-stage diversification, limiting its value as a versatile building block.

Synthetic Chemistry Drug Discovery Prodrug Design

Optimal Research Applications for 1-[4-(Benzyloxy)phenyl]piperazine Based on Quantitative Evidence


Scaffold for CNS Drug Discovery Programs Requiring Predicted Blood-Brain Barrier Penetration

Medicinal chemistry teams focused on neurological targets should prioritize this compound as a core scaffold. Its LogP of 2.87 positions it squarely within the optimal range for CNS drug candidates, providing a significant advantage in achieving adequate brain exposure compared to less lipophilic piperazine analogs. This property is critical for programs targeting conditions such as depression, anxiety, or neurodegenerative diseases where the target receptors reside within the central nervous system [1].

Synthetic Diversification Point for Late-Stage Functionalization

Process chemists and discovery teams seeking a versatile building block should select this compound for its latent functionality. The 4-benzyloxy group acts as a traceless protecting group for a phenol . This allows for the construction of complex molecular architectures where the piperazine core is elaborated with other moieties before the final unveiling of a phenolic handle, which can then be used for further conjugation or to improve aqueous solubility of the final drug candidate. This divergent synthetic strategy is not possible with simpler N-arylpiperazines.

In Vitro Pharmacological Assays Requiring Aqueous Solubility and Defined Physical Form

For researchers performing in vitro binding assays or functional cell-based assays, the hydrochloride salt form is the preferred procurement option. The free base has a limited aqueous solubility (estimated 270.9 mg/L) , which can complicate the preparation of accurate stock solutions. The hydrochloride salt offers a clear advantage, providing improved solubility [1] and a well-defined melting point (210°C) [2] that ensures batch-to-batch consistency and reliable experimental outcomes.

High-Yield Synthesis of Elaborated Intermediates in Multi-Step Sequences

This compound is the preferred choice for synthetic routes where high yield in the initial C-N bond-forming step is critical for overall process economy. The 4-benzyloxy group enhances the efficiency of the palladium-catalyzed N-arylation step , providing yields approaching 90%. This reduces material costs and simplifies purification, making it an ideal starting material for the multi-step synthesis of complex drug candidates, as exemplified in the preparation of dual NK1 antagonist/serotonin reuptake inhibitors [1].

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